molecular formula C21H27N2O2+ B285940 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium

3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium

Katalognummer B285940
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: LMBQFKLPVFUKAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MBIM and is synthesized using specific methods.

Wirkmechanismus

The mechanism of action of MBIM is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been found to scavenge free radicals, which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
MBIM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been found to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MBIM in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using MBIM in lab experiments is its high cost, which may limit its use in large-scale studies.

Zukünftige Richtungen

There are several future directions for the use of MBIM in scientific research. One of the main directions is the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MBIM and its potential applications in other areas of research, such as regenerative medicine and tissue engineering. Finally, more studies are needed to evaluate the safety and efficacy of MBIM in human clinical trials.

Synthesemethoden

MBIM is synthesized using a specific method that involves the reaction of 2-methylphenol and 3-chloropropionic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then further reacted with 1-methyl-2-propylbenzimidazole to produce MBIM.

Wissenschaftliche Forschungsanwendungen

MBIM has been widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

Eigenschaften

Molekularformel

C21H27N2O2+

Molekulargewicht

339.5 g/mol

IUPAC-Name

1-(2-methylphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C21H27N2O2/c1-4-9-21-22(3)18-11-6-7-12-19(18)23(21)14-17(24)15-25-20-13-8-5-10-16(20)2/h5-8,10-13,17,24H,4,9,14-15H2,1-3H3/q+1

InChI-Schlüssel

LMBQFKLPVFUKAT-UHFFFAOYSA-N

SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O)C

Kanonische SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC=C3C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.